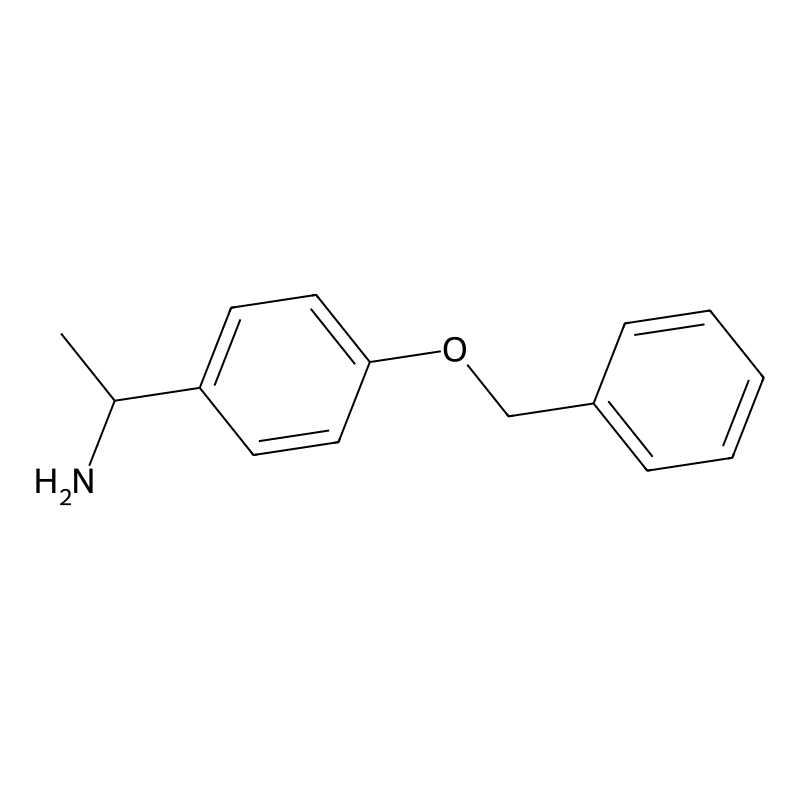

1-(4-Phenylmethoxyphenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Etazene (etodesnitazene)

Scientific Field: Pharmacology

Application Summary: Etazene is used as a reference material in scientific research and forensic applications.

®-1-[3,5-Bis (trifluoromethyl)phenyl]ethanamine

Scientific Field: Organic Chemistry

Application Summary: This compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers.

Methods of Application: The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%).

Results or Outcomes: The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h.

1-(4-Phenylmethoxyphenyl)ethanamine is an organic compound characterized by its unique structure, which includes a phenyl group and a methoxy group attached to a phenyl ring. This compound is classified as a primary amine and is noted for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 255.33 g/mol. The compound is recognized for its ability to interact with biological systems, particularly in relation to neurotransmitter pathways.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or aldehydes.

- Reduction: It can undergo reduction reactions, converting into alcohols or secondary amines when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, allowing for further chemical modifications.

These reactions are facilitated under specific conditions involving organic solvents and catalysts to optimize yield and selectivity.

Research indicates that 1-(4-Phenylmethoxyphenyl)ethanamine exhibits significant biological activity, particularly in its interaction with neurotransmitter systems. It is believed to modulate the activity of neurotransmitter receptors, which can influence various physiological processes. This modulation may affect neurotransmitter metabolism, thereby altering levels of key neurotransmitters in the brain, potentially leading to therapeutic effects in neurological disorders.

The synthesis of 1-(4-Phenylmethoxyphenyl)ethanamine can be achieved through several methods:

- Reduction of Nitriles or Amides: This method involves reducing nitriles or amides to yield the desired amine product.

- Nucleophilic Substitution (SN2): This approach utilizes alkyl halides reacting with ammonia or other amines to form the compound.

A notable synthetic route includes the reaction of 4-phenylmethoxybenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate, which is subsequently reduced using lithium aluminum hydride.

1-(4-Phenylmethoxyphenyl)ethanamine has diverse applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology: The compound is studied for its potential therapeutic applications related to neurological disorders due to its interaction with neurotransmitter systems.

- Industry: It is utilized in the production of specialty chemicals and as a building block for more complex organic molecules.

Studies have focused on understanding how 1-(4-Phenylmethoxyphenyl)ethanamine interacts with biological targets. Its mechanism of action likely involves binding to specific receptors and influencing neurotransmitter dynamics. Ongoing research aims to elucidate these interactions further, which could lead to new therapeutic strategies for treating neurological conditions.

Several compounds share structural similarities with 1-(4-Phenylmethoxyphenyl)ethanamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenethylamine | Simple structure without methoxy or phenyl groups | Basic structure, less complex than 1-(4-Phenylmethoxyphenyl)ethanamine |

| 4-Methoxyphenethylamine | Contains a methoxy group on the phenethylamine backbone | Slightly altered functionality due to methoxy group |

| 4-Phenylmethoxyphenethylamine | Similar core structure but different substitution patterns | Enhanced biological activity compared to simpler analogs |

The uniqueness of 1-(4-Phenylmethoxyphenyl)ethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for research and industrial applications.